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Compound of Interest

Compound Name: (R)-2-Methyl-1-hexanol

Cat. No.: B15315669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

methyl-1-hexanol. Due to the limited availability of experimental data for the specific (R)-

enantiomer, this document focuses on the spectroscopic properties of the achiral 2-methyl-1-

hexanol. This information serves as a crucial reference for substance identification,

characterization, and quality control in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-methyl-1-hexanol.

¹H NMR Data
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 Doublet of Doublets 2H -CH₂OH

~1.6 Multiplet 1H -CH(CH₃)-

~1.2-1.4 Multiplet 6H -CH₂-CH₂-CH₂-

~0.9 Triplet 3H -CH₂-CH₃

~0.85 Doublet 3H -CH(CH₃)-

¹³C NMR Data
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for 2-Methyl-1-hexanol

Chemical Shift (δ) ppm Assignment

~68 -CH₂OH

~39 -CH(CH₃)-

~30 -CH₂-

~29 -CH₂-

~23 -CH₂-

~17 -CH(CH₃)-

~14 -CH₂-CH₃

IR Spectroscopic Data
Table 3: Infrared (IR) Spectroscopy Data for 2-Methyl-1-hexanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15315669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H Stretch

~2950 Strong C-H Stretch (sp³)

~2870 Strong C-H Stretch (sp³)

~1460 Medium C-H Bend

~1040 Strong C-O Stretch

Mass Spectrometry Data
Table 4: Mass Spectrometry (MS) Data for 2-Methyl-1-hexanol

m/z Relative Intensity (%) Assignment

116 < 1 [M]⁺ (Molecular Ion)

98 ~10 [M-H₂O]⁺

85 ~20 [M-CH₂OH]⁺

70 ~15

57 ~100 [C₄H₉]⁺

43 ~95 [C₃H⇂]⁺

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques for liquid

organic compounds. The following sections outline the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 2-methyl-1-hexanol is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a

reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
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Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected

proton resonances.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain the ¹³C

NMR spectrum, resulting in singlets for each unique carbon atom. A larger number of scans

is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
Sample Preparation: As 2-methyl-1-hexanol is a liquid, the spectrum is typically recorded

using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the infrared beam path, and the sample spectrum is acquired. The

instrument software automatically subtracts the background spectrum to produce the final

absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatography (GC) system for separation from any impurities. For GC-MS, a small volume

of a dilute solution of the analyte is injected into the GC.

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic

molecules. In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of a molecular ion and various

fragment ions.
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chiral alcohol like (R)-2-Methyl-1-hexanol.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of (R)-2-Methyl-1-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15315669#spectroscopic-data-for-r-2-methyl-1-
hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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